molecular formula C13H7Cl4F B12607140 2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene CAS No. 917751-97-4

2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene

Cat. No.: B12607140
CAS No.: 917751-97-4
M. Wt: 324.0 g/mol
InChI Key: ZREQKCAGTKAPHF-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 2-fluorotoluene, followed by further chlorination to introduce the additional chlorine atoms. The reaction conditions often include the use of chlorine gas and a catalyst such as iron(III) chloride to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the handling of chlorine gas and the potential formation of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl structures .

Scientific Research Applications

2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like chlorine and fluorine can enhance its binding affinity to certain targets, leading to inhibition or activation of specific pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of chlorine and fluorine atoms can influence its electronic structure, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

917751-97-4

Molecular Formula

C13H7Cl4F

Molecular Weight

324.0 g/mol

IUPAC Name

2,4-dichloro-1-[dichloro-(2-fluorophenyl)methyl]benzene

InChI

InChI=1S/C13H7Cl4F/c14-8-5-6-9(11(15)7-8)13(16,17)10-3-1-2-4-12(10)18/h1-7H

InChI Key

ZREQKCAGTKAPHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=C(C=C(C=C2)Cl)Cl)(Cl)Cl)F

Origin of Product

United States

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